molecular formula C15H19N3OS B12857902 2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

Cat. No.: B12857902
M. Wt: 289.4 g/mol
InChI Key: DLRVAMGRTHNGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylamino group, a thiazolyl group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation Reaction: The thiazole derivative is then reacted with 3,5-dimethyl-aniline to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various functionalized thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with protein synthesis. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-acetamide: Similar structure but with an acetamide group instead of a propionamide group.

    2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-butyramide: Similar structure but with a butyramide group instead of a propionamide group.

Uniqueness

2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Amidation Reaction : The thiazole derivative is then reacted with 3,5-dimethyl-aniline to form the amide bond. This reaction is usually facilitated by coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with a base like triethylamine.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that thiazole derivatives with specific substitutions exhibited bactericidal activity comparable to vancomycin against MRSA and other strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound's structure suggests that it may interact with specific molecular targets involved in cancer proliferation. For example, compounds with similar structural features have been shown to inhibit cell proliferation and induce apoptosis in human cancer cell lines such as glioblastoma and melanoma .

The mechanism by which this compound exerts its biological effects likely involves:

  • Disruption of Bacterial Cell Walls : If exhibiting antimicrobial properties, the compound may target bacterial cell walls or interfere with protein synthesis.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis by interacting with pathways that regulate cell survival and death.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialMRSABactericidal activity comparable to vancomycin
AnticancerHuman glioblastoma U251Inhibition of cell proliferation
AnticancerHuman melanoma WM793Induction of apoptosis

Notable Research Findings

  • Anticancer Studies : A study focused on thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The presence of specific functional groups was crucial for enhancing activity .
  • SAR Analysis : Structure–activity relationship (SAR) studies indicated that modifications in the phenyl ring and thiazole moiety could significantly affect biological activity. For instance, m,p-dimethyl substitution was found to be essential for cytotoxic activity against certain cancer cells .

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-(3,5-dimethylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C15H19N3OS/c1-9-5-10(2)7-13(6-9)17-12(4)14(19)18-15-16-11(3)8-20-15/h5-8,12,17H,1-4H3,(H,16,18,19)

InChI Key

DLRVAMGRTHNGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(C)C(=O)NC2=NC(=CS2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.